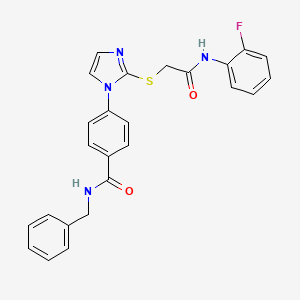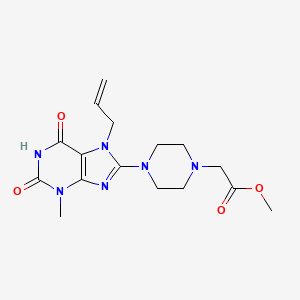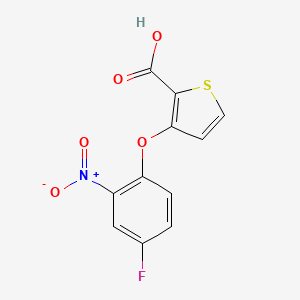
(S)-6-(Boc-Amino)-2-azidohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(S)-6-(Boc-Amino)-2-azidohexanoic acid” is a derivative of amino acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group . The Boc group is commonly used in peptide synthesis to prevent polymerization of amino acids . It can be added to amino acids with Di-tert-butyl dicarbonate (Boc anhydride) and a suitable base .
Synthesis Analysis
The synthesis of Boc-amino acids involves the use of Boc anhydride and a suitable base . The Boc group can be removed by exposing the Boc-protected residue on the chain to a strong acid . The acid used to remove the Boc protecting group is typically neutralized with a tertiary amine such as N-methylmorpholine, N-diisopropylethylamine (DIEA) or triethylamine (TEA) .Chemical Reactions Analysis
The Boc group can be removed from the amino acid through a reaction with a strong acid . The amine attacks a carbonyl site on di-tert-butyl dicarbonate resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl carbonate picks up the proton from the protonated amine . Tert-butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .Physical And Chemical Properties Analysis
Amino acids are the basic unit of protein and have a wide range of uses in areas such as food, medicine, feed additives, cosmetics, industry, and agriculture . The analysis of amino acids involves instruments such as ion exchange chromatography (IEC), high performance liquid chromatography (HPLC), or gas chromatography (GC) .科学的研究の応用
Hydrophobic and Flexible Structural Element
(S)-6-(Boc-Amino)-2-azidohexanoic acid, a derivative of 6-aminohexanoic acid, is recognized for its hydrophobic, flexible structure. This property is crucial in the chemical synthesis of modified peptides and polyamide synthetic fibers. The compound serves as a linker in biologically active structures, highlighting its versatility beyond its clinical use as an antifibrinolytic drug. Its incorporation into various molecules underpins its importance in chemical synthesis, offering a structural component that impacts molecule stability and functionality (Markowska, Markowski, & Jarocka-Karpowicz, 2021).
Catalysis and Enantioselective Synthesis
Boronic acid catalysis, a domain where compounds like (S)-6-(Boc-Amino)-2-azidohexanoic acid find application, enables highly enantioselective reactions. This includes the aza-Michael addition of hydroxamic acid to quinone imine ketals, demonstrating the role of such compounds in producing densely functionalized cyclohexanes. This aspect of research underscores the utility of these compounds in creating complex, biologically relevant structures with high selectivity, paving the way for innovative drug design and synthesis (Hashimoto, Gálvez, & Maruoka, 2015).
Metal Coordination and Peptide Modification
The novel bipyridyl amino acid derivatives, such as 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc), and related Boc- and Fmoc-protected derivatives, are synthesized to facilitate the solid-phase peptide synthesis (SPPS) of metallopeptides. This demonstrates the compound's significance in introducing metal coordination sites within peptide backbones, which could influence peptide structure and function. The ability to complex with metals can lead to the creation of novel redox-active metal complexes, contributing to the exploration of metallopeptides in biological processes (Bishop, McCafferty, & Erickson, 2000).
Solubility and Functionalization of Carbon Nanotubes
The manipulation of solubility through structural modification, as seen with carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs) using amino acids like 6-aminohexanoic acid, showcases another facet of this compound's utility. By adjusting the length of the hydrocarbon side chain, researchers can control the solubility of these functionalized SWNTs in water, indicating the compound's role in enhancing the applicability of nanomaterials across different pH ranges (Zeng, Zhang, & Barron, 2005).
作用機序
Target of action
The tert-butyloxycarbonyl (Boc) group is widely used to protect amines . The primary target of the Boc group is the amine functional group, which it protects during chemical reactions .
Mode of action
The Boc group is added to the amine through a nucleophilic addition-elimination reaction. The amine attacks the carbonyl carbon of the carbonate, forming a tetrahedral intermediate. This intermediate then undergoes elimination, resulting in the loss of a carbonate .
Biochemical pathways
The Boc group affects the reactivity of the amine, allowing for transformations of other functional groups without interference from the amine .
Pharmacokinetics
The addition of the Boc group can influence the ADME properties of a compound. For example, it can affect the compound’s solubility, which can impact its bioavailability .
Result of action
The addition of the Boc group results in a protected amine that is less reactive and can withstand conditions that would otherwise react with the amine .
Action environment
The stability of the Boc group can be influenced by environmental factors such as pH and temperature. For example, the Boc group can be removed under acidic conditions or by heating .
Safety and Hazards
特性
IUPAC Name |
(2S)-2-azido-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4/c1-11(2,3)19-10(18)13-7-5-4-6-8(9(16)17)14-15-12/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KROYNWSGVIHIMN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-(Boc-Amino)-2-azidohexanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2979197.png)

![N-(3-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2979199.png)
![N-(4-chloro-2-fluorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2979203.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979204.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide](/img/structure/B2979206.png)
![[(1R,3S)-1-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-yl] methanesulfonate](/img/structure/B2979209.png)



![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2979218.png)

